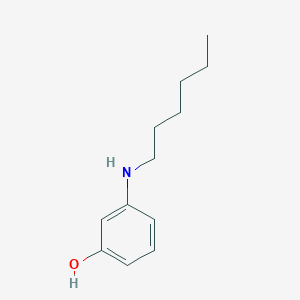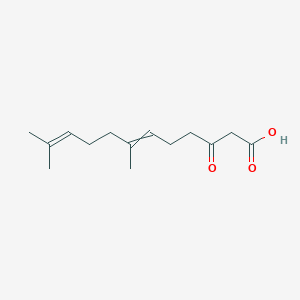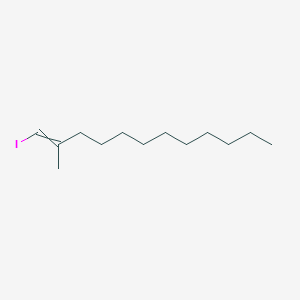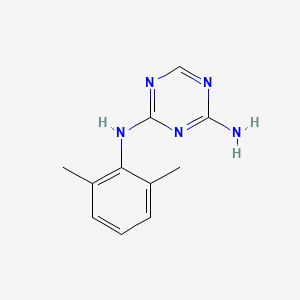![molecular formula C17H13O4- B14331525 2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate CAS No. 105578-68-5](/img/structure/B14331525.png)
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate is an organic compound characterized by its complex structure, which includes a benzoate group and a phenylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 3-phenylprop-2-en-1-ol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the reaction and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives and phenylprop-2-en-1-al.
Reduction: Formation of 3-phenylprop-2-en-1-ol derivatives.
Substitution: Formation of substituted benzoates and phenylprop-2-en-1-yl derivatives.
Scientific Research Applications
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include:
Enzymatic Hydrolysis: Conversion to benzoic acid and 3-phenylprop-2-en-1-ol.
Oxidative Metabolism: Formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-Phenylprop-2-enal: Shares the phenylprop-2-en-1-yl group but differs in the functional group attached to the benzene ring.
2-Methyl-3-phenyl-2-propen-1-ol: Similar structure but with a methyl group instead of the benzoate group.
2-[phenyl({[(3-phenylprop-2-en-1-yl)oxy]carbonyl})amino]acetic acid: Contains a similar ester linkage but with an additional amino acid moiety.
Uniqueness
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate is unique due to its specific ester linkage and the presence of both benzoate and phenylprop-2-en-1-yl groups
Properties
CAS No. |
105578-68-5 |
|---|---|
Molecular Formula |
C17H13O4- |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-(3-phenylprop-2-enoxycarbonyl)benzoate |
InChI |
InChI=1S/C17H14O4/c18-16(19)14-10-4-5-11-15(14)17(20)21-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19)/p-1 |
InChI Key |
LRZHSGQHOUAPBI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)

![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)

![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)

